![molecular formula C11H10N2O3 B1436171 2-[(1-methyl-1H-pyrazol-4-yl)oxy]benzoic acid CAS No. 1598156-28-5](/img/structure/B1436171.png)
2-[(1-methyl-1H-pyrazol-4-yl)oxy]benzoic acid
Übersicht
Beschreibung
“2-[(1-methyl-1H-pyrazol-4-yl)oxy]benzoic acid” is a compound that contains a pyrazole ring, which is a five-membered heterocyclic moiety . Pyrazole derivatives are considered a pharmacologically important active scaffold that possesses almost all types of pharmacological activities . The presence of this nucleus in pharmacological agents of diverse therapeutic categories has proved the pharmacological potential of the pyrazole moiety .
Synthesis Analysis
The synthesis of pyrazole derivatives is an important area of organic chemistry . Various researchers continue to focus on preparing this functional scaffold and finding new and improved applications . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .
Molecular Structure Analysis
Pyrazoles consist of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . Due to the broad spectrum of biological activities, the pyrazole ring is considered an interesting class in drug discovery .
Chemical Reactions Analysis
Pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups . The other three positions in the ring permit structural variants starting from the appropriate precursors or using post-functionalization reactions once the pyrazole ring is formed .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Regioselective Synthesis of Novel Polyfunctionally Substituted Pyrazolo[1,5-a]pyrimidines : A novel protocol for synthesizing 2-(pyrazolo[1,5-a]pyrimidin-5-yl)benzoic acids, including derivatives related to 2-[(1-methyl-1H-pyrazol-4-yl)oxy]benzoic acid, has been developed. This process features good yields, short reaction times, and solvent-free conditions, highlighting its efficiency and environmental friendliness (Quiroga et al., 2007).
Biological and Pharmaceutical Research
- Evaluation of Cancer Inhibitory Activity : Derivatives of pyrazole, such as 4-[indol-3-yl-Methylene]-1H-pyrazol-5(4H)-one, have been synthesized and evaluated for antitumor activity against several cancer cells. Compounds related to this compound show potential as lung cancer inhibitory agents, opening avenues for further optimization (Jing et al., 2012).
- Antibacterial and Antifungal Activities : Pyrazole derivatives, including those structurally related to this compound, have been synthesized and tested for their antimicrobial properties. These compounds have demonstrated effectiveness against various bacterial and fungal strains, suggesting their potential use in developing new antimicrobial agents (Shubhangi et al., 2019).
Structural and Molecular Studies
- Hydrogen-Bonded Supramolecular Structures : Research on substituted 4-pyrazolylbenzoates, closely related to this compound, has provided insights into their hydrogen-bonded supramolecular structures. These studies are crucial for understanding the molecular interactions and properties of such compounds (Portilla et al., 2007).
Wirkmechanismus
Target of Action
Similar compounds have been found to target enzymes like nicotinamide phosphoribosyltransferase (nampt) which plays a crucial role in many biological processes including metabolism and aging .
Mode of Action
It’s likely that the compound interacts with its targets, possibly through binding to the active site of the enzyme, leading to changes in the enzyme’s activity .
Biochemical Pathways
Given the potential target of nampt, it could be involved in the nad+ salvage pathway .
Result of Action
Similar compounds have shown cytotoxic activities against tumor cell lines .
Eigenschaften
IUPAC Name |
2-(1-methylpyrazol-4-yl)oxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-13-7-8(6-12-13)16-10-5-3-2-4-9(10)11(14)15/h2-7H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSHIIUIONBLFSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)OC2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


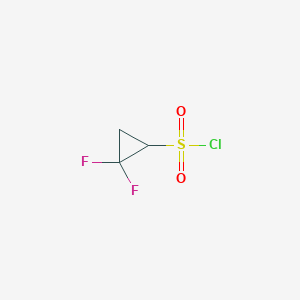
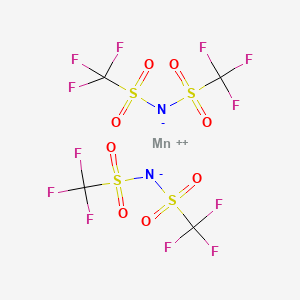
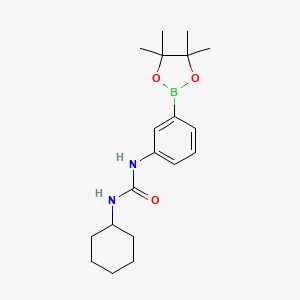
![Octahydro-[1,6]naphthyridine-1-carboxylic acid tert-butyl ester hydrochloride](/img/structure/B1436092.png)
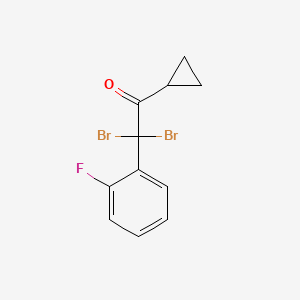
![(3R)-3-(((Benzyloxy)carbonyl)amino)-7-(tert-butoxycarbonyl)-7-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B1436097.png)
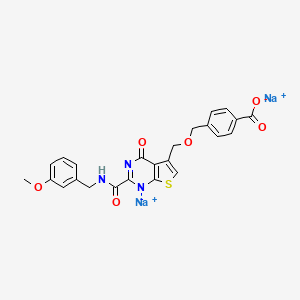
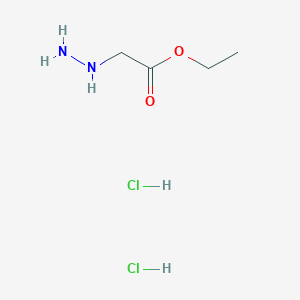
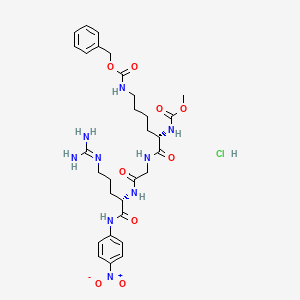
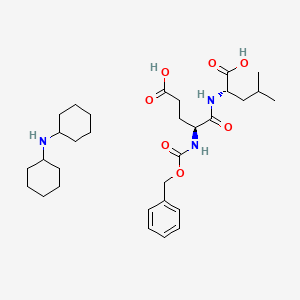

![N-(cyclopropylmethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidin-4-amine](/img/structure/B1436108.png)
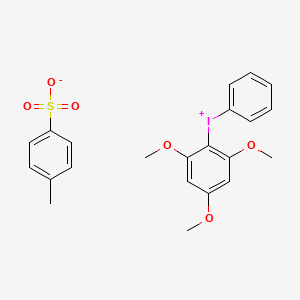
![N-[(RS)-2-Carbamoyl-2-hydroxy-ethyl]-Val-Leu-anilide](/img/structure/B1436111.png)
